3,4-Dihydronaphthalene-2-carboxylic acid

Solid-phase synthesis Crystallinity Process chemistry

3,4-Dihydronaphthalene-2-carboxylic acid (CAS 22440-38-6; MF C₁₁H₁₀O₂; MW 174.20) is the simplest unsubstituted member of the 3,4-dihydronaphthalene-2-carboxylic acid class, characterized by a partially hydrogenated naphthalene ring bearing a single carboxylic acid group at position 2. The 3,4-dihydro (i.e., 1,2-ene) arrangement creates an ene‑acid system that is isomeric but non-identical to the 1,2‑dihydro‑ or 1,4‑dihydro‑naphthalene‑2‑carboxylic acids.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 22440-38-6
Cat. No. B3049898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydronaphthalene-2-carboxylic acid
CAS22440-38-6
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H,12,13)
InChIKeyDQLKBRLDGQHWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydronaphthalene-2-carboxylic Acid CAS 22440-38-6 – Procurement-Relevant Baseline for an Unsubstituted Dihydronaphthalene Carboxylic Acid Scaffold


3,4-Dihydronaphthalene-2-carboxylic acid (CAS 22440-38-6; MF C₁₁H₁₀O₂; MW 174.20) is the simplest unsubstituted member of the 3,4-dihydronaphthalene-2-carboxylic acid class, characterized by a partially hydrogenated naphthalene ring bearing a single carboxylic acid group at position 2 . The 3,4-dihydro (i.e., 1,2-ene) arrangement creates an ene‑acid system that is isomeric but non-identical to the 1,2‑dihydro‑ or 1,4‑dihydro‑naphthalene‑2‑carboxylic acids . This specific ring unsaturation pattern determines the compound's physicochemical properties—melting point 120 °C, predicted pKa 4.59—and underpins its role as a versatile synthetic intermediate in medicinal chemistry and organic synthesis .

Why 3,4-Dihydronaphthalene-2-carboxylic Acid Cannot Be Replaced by Other Dihydronaphthalene Carboxylic Acid Isomers


Although all dihydronaphthalene‑2‑carboxylic acid isomers (3,4‑dihydro, 1,2‑dihydro, and 1,4‑dihydro) share the molecular formula C₁₁H₁₀O₂, the position of the double bond within the partially saturated naphthalene ring critically alters the spatial orientation and electronic character of the carboxylic acid group . In the 3,4‑dihydro isomer, the 1,2‑double bond is conjugated with the carboxyl group, creating an α,β‑unsaturated acid motif that enables reactivity profiles (e.g., conjugate addition, Diels–Alder cycloaddition) not available to the non‑conjugated 1,2‑dihydro isomer (CAS 3408‑30‑8) or the 1,4‑dihydro isomer (CAS 3299‑82‑9) [1]. This conjugation also shifts the acid strength (pKa approximately 4.59) and crystallinity (melting point 120 °C) to a range that favors solid‑phase handling and stoichiometric reliability in multi‑step synthesis . Consequently, generic isomer substitution risks failed reactions, altered reaction kinetics, and compromised reproducibility in the established synthetic routes that rely on this specific scaffold.

Quantitative Differentiation of 3,4-Dihydronaphthalene-2-carboxylic Acid Against Closest Structural Analogs


Solid-State Handling Advantage: Melting Point Comparison with 1,2-Dihydronaphthalene-2-carboxylic Acid

3,4-Dihydronaphthalene-2-carboxylic acid is a crystalline solid with a measured melting point of 120 °C, whereas its 1,2-dihydro isomer (CAS 3408-30-8) is reported as a liquid at ambient temperature, with a boiling point of 339.4 °C . The solid-state nature of the 3,4-isomer facilitates accurate weighing, storage, and handling in parallel synthesis workflows.

Solid-phase synthesis Crystallinity Process chemistry

Scaffold-Dependent 5α-Reductase Inhibitory Activity: SAR Benchmarking Against 6-Substituted Analogs

The unsubstituted 3,4-dihydronaphthalene-2-carboxylic acid scaffold served as the core for a series of 6‑substituted 5α‑reductase inhibitors. Among these, 6‑[4‑(N,N‑dicyclohexylaminocarbonyl)phenyl]‑3,4‑dihydro‑naphthalene‑2‑carboxylic acid (compound 3) achieved an IC₅₀ of 0.09 µM against rat type 1 5α‑reductase, while the corresponding naphthalene‑2‑carboxylic acid analog (compound 16, fully aromatic) gave an IC₅₀ of 0.2 µM against human type 2 enzyme [1]. The 3,4‑dihydro parent represents the minimal pharmacophoric core from which nanomolar‑potency inhibitors were derived.

5α-Reductase inhibition Structure-activity relationship Medicinal chemistry

Patent-Backed Utility as Key Intermediate for FPRL‑1 Receptor Modulators

Allergan, Inc. patent US20140128471 explicitly claims dihydronaphthalene and naphthalene derivatives, including those derived from 3,4‑dihydronaphthalene‑2‑carboxylic acid, as N‑formyl peptide receptor like‑1 (FPRL‑1) modulators for treating ocular inflammatory diseases [1]. The patent describes compounds where the 3,4‑dihydro scaffold is essential for receptor modulation activity; no analogous claims were identified for 1,2‑ or 1,4‑dihydro isomers in the same patent family.

FPRL‑1 modulator Ocular inflammation Patent evidence

Conformational Constraint Advantage in GPCR Agonist Design: Ceralifimod Chemotype Entry

The clinical candidate ceralifimod (ONO‑4641) was built on a 1‑methyl‑3,4‑dihydronaphthalene core, whereby the 3,4‑dihydro scaffold provided the conformational constraint necessary to achieve >30 000‑fold selectivity for S1P₁ over S1P₃ receptors [1]. The unsubstituted 3,4‑dihydronaphthalene‑2‑carboxylic acid is the logical starting material for constructing the 1‑methyl‑3,4‑dihydronaphthalene‑2‑carboxylic acid intermediate, which is the immediate precursor to the ceralifimod core. The corresponding 1,2‑dihydro scaffold lacks the correct juxtaposition of the double bond to allow the same 1‑methylation/functionalization sequence.

S1P receptor agonist Ceralifimod Autoimmune disease

Enantiospecific Natural Product Synthesis: Resolution-Ready Scaffold Documented in Anthracycline Chemistry

8‑Benzyloxy‑5‑methoxy‑3,4‑dihydronaphthalene‑2‑carboxylic acid was prepared in a four‑step sequence en route to a chiral dienone for 7‑deoxydaunomycinone synthesis [1]. A Canadian patent (CA 2574363) further describes an enantioselective method for separating substituted 3‑trifluoromethyl‑3,4‑dihydronaphthalene‑2‑carboxylic acid or ester derivatives [2]. Both documents demonstrate that the 3,4‑dihydro scaffold is compatible with enantiospecific transformations, whereas the 1,2‑dihydro isomer would undergo aromatization or rearrangement under similar conditions.

Enantiospecific synthesis Anthracycline Chiral dienone

High-Value Application Scenarios for 3,4-Dihydronaphthalene-2-carboxylic Acid Based on Verified Differentiation


Core Scaffold for 5α‑Reductase Inhibitor Library Synthesis

Medicinal chemistry groups developing non‑steroidal 5α‑reductase inhibitors for benign prostatic hyperplasia or androgenic alopecia should select the unsubstituted 3,4‑dihydronaphthalene‑2‑carboxylic acid as the starting building block. The Baston et al. SAR study demonstrates that 6‑substituted derivatives achieve IC₅₀ values as low as 0.09 µM against rat type 1 and 0.2 µM against human type 2 5α‑reductase, with the 3,4‑dihydro scaffold being essential for activity [1]. The solid‑state form (mp 120 °C) allows precise weighing for parallel library synthesis .

Key Intermediate for FPRL‑1 Receptor Modulator Development Programs

Research programs targeting N‑formyl peptide receptor like‑1 (FPRL‑1) for ocular inflammatory diseases should prioritize this isomer, as it is explicitly covered in Allergan's patent family (US 2014/0128471) [1]. The 1,2‑ and 1,4‑dihydro isomers are not represented in the same patent claims, making the 3,4‑isomer the only isomer with documented intellectual property validation for this therapeutic target.

Precursor for the Ceralifimod (ONO‑4641) Chemotype in S1P Receptor Agonist Research

Groups pursuing S1P₁‑selective agonists for autoimmune indications can employ 3,4‑dihydronaphthalene‑2‑carboxylic acid as the entry point to the ceralifimod chemotype. The clin‑ical candidate ONO‑4641, derived from a 1‑methyl‑3,4‑dihydronaphthalene‑2‑carboxylic acid intermediate, demonstrated >30 000‑fold selectivity for S1P₁ over S1P₃ and an ED₅₀ of 0.029 mg/kg in a mouse PLL test [1]. The 1,2‑dihydro isomer cannot be transformed into the same 1‑methyl intermediate due to structural constraints.

Chiral Building Block for Enantiospecific Total Synthesis of Natural Products

Synthetic chemistry laboratories undertaking enantiospecific total synthesis of anthracyclines, aryltetralin lignans, or related polycyclic natural products should procure this compound as the starting scaffold. The 3,4‑dihydro framework has been successfully elaborated to chiral dienones in anthracycline synthesis [1], and enantioselective separation methods for its derivatives are patented (CA 2574363) , providing a documented route to enantiopure intermediates.

Quote Request

Request a Quote for 3,4-Dihydronaphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.